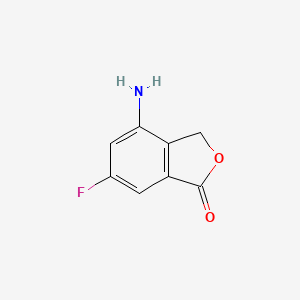

4-Amino-6-fluoroisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-4-1-5-6(7(10)2-4)3-12-8(5)11/h1-2H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZCXDVJAIFZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2N)F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736699 | |

| Record name | 4-Amino-6-fluoro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207453-91-5 | |

| Record name | 4-Amino-6-fluoro-1(3H)-isobenzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207453-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-fluoro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-6-fluoroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-Amino-6-fluoroisobenzofuran-1(3H)-one, a fluorinated aminophthalide derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with well-established principles of organic chemistry to offer a thorough profile for research and development purposes.

Core Chemical Properties

This compound is a substituted heterocyclic compound featuring a phthalide (isobenzofuran-1(3H)-one) core, further functionalized with an amino group and a fluorine atom. These modifications are expected to significantly influence its chemical reactivity, biological activity, and physical properties.

Structural and General Data

| Property | Value | Source |

| IUPAC Name | 4-amino-6-fluoro-2-benzofuran-1(3H)-one | [1] |

| CAS Number | 1207453-91-5 | [1] |

| Molecular Formula | C₈H₆FNO₂ | [1] |

| Molecular Weight | 167.14 g/mol | [1] |

| Canonical SMILES | C1C2=C(C=C(C=C2N)F)C(=O)O1 | [1] |

| InChIKey | DSZCXDVJAIFZLL-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Quantitative physicochemical data for this compound is sparse in publicly available literature. The following table summarizes the available data, supplemented with predicted values where experimental data is unavailable.

| Property | Experimental Value | Predicted Value | Source |

| Melting Point | Not Available | - | [2] |

| Boiling Point | 414.41 °C at 760 mmHg | - | [2] |

| Density | 1.485 g/cm³ | - | [2] |

| Solubility | Not Available | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents. | - |

| pKa | Not Available | The amino group is expected to have a pKa in the range of 3-5, typical for anilines. | - |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The logical synthesis pathway would proceed via the precursor 6-fluoro-4-nitroisobenzofuran-1(3H)-one.

Hypothetical Experimental Protocol: Reduction of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.

Materials:

-

6-Fluoro-4-nitroisobenzofuran-1(3H)-one

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-fluoro-4-nitroisobenzofuran-1(3H)-one (1 equivalent) in ethanol.

-

Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (3-5 equivalents) portion-wise.

-

Acidification and Reflux: Slowly add concentrated hydrochloric acid. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Predicted Spectral Properties

No experimental spectra for this compound have been published. The following are predicted spectral characteristics based on the analysis of structurally similar compounds.

1H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 6.5-7.5 ppm). The fluorine and amino substituents will influence their chemical shifts and coupling patterns. One proton will appear as a doublet of doublets due to coupling with the fluorine atom and a meta-proton. The other aromatic proton will likely appear as a doublet.

-

Methylene Protons (-CH₂O-): A singlet is expected for the two equivalent methylene protons of the lactone ring, likely in the range of δ 5.0-5.5 ppm.

-

Amino Protons (-NH₂): A broad singlet is anticipated for the amino protons, with a chemical shift that can vary depending on the solvent and concentration (typically δ 3.5-5.0 ppm).

13C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal for the lactone carbonyl carbon is expected in the downfield region, around δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing fluorine and lactone functionalities.

-

Methylene Carbon (-CH₂O-): A signal for the methylene carbon is expected around δ 65-75 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: Two characteristic bands for the primary amine are expected in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band for the lactone carbonyl group is anticipated around 1750-1770 cm⁻¹.

-

C-O Stretching: A strong band for the ether linkage of the lactone is expected in the 1200-1300 cm⁻¹ region.

-

C-F Stretching: An absorption band for the carbon-fluorine bond is expected in the 1000-1100 cm⁻¹ region.

-

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 167.0383, corresponding to the exact mass of C₈H₆FNO₂.

Reactivity and Stability

-

Amino Group Reactivity: The primary amino group is a key site for further functionalization. It can undergo typical reactions of anilines, such as acylation, alkylation, diazotization, and formation of Schiff bases.

-

Lactone Ring Stability: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding 2-(hydroxymethyl)-3-amino-5-fluorobenzoic acid.

-

Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, with the positions directed by the activating amino group and the deactivating (but ortho-, para-directing) fluorine atom.

-

Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been published, the isobenzofuranone scaffold is present in various biologically active natural products and synthetic compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications.

General Biological Context of Isobenzofuranones

The isobenzofuranone core is a privileged structure in medicinal chemistry. Compounds containing this motif have been reported to exhibit a variety of biological activities, including but not limited to:

-

Antidepressant Activity: Some isobenzofuranone derivatives have been explored as serotonin reuptake inhibitors.

-

Anticancer Properties: Certain substituted phthalides have shown potential as anticancer agents.

-

Enzyme Inhibition: The scaffold can be functionalized to target specific enzyme active sites.

Predicted Logical Relationships in Drug Discovery

The following diagram illustrates a potential workflow for investigating the biological activity of this compound.

Due to the presence of the amino and fluoro groups, this compound represents a versatile building block for the synthesis of compound libraries for screening against various biological targets. The fluorine atom can potentially enhance metabolic stability and binding affinity, while the amino group provides a convenient handle for derivatization.

Conclusion

This compound is a promising, yet under-characterized, chemical entity. This guide consolidates the available data and provides a predictive framework for its properties and reactivity. Further experimental investigation is warranted to fully elucidate its chemical and biological profile, which will be invaluable for its potential application in drug discovery and materials science. Researchers are encouraged to use the information presented herein as a foundation for their future studies on this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-6-fluoroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a plausible synthetic pathway for 4-Amino-6-fluoroisobenzofuran-1(3H)-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available starting materials. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a five-step sequence starting from 5-fluoro-2-methylbenzoic acid. The key transformations include nitration, esterification, bromination, cyclization, and a final reduction of a nitro group to the desired amine.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed procedures for each step of the synthesis. The quantitative data, where available from literature, is summarized in the subsequent tables.

Step 1: Nitration of 5-Fluoro-2-methylbenzoic Acid

-

Reaction: 5-fluoro-2-methylbenzoic acid is nitrated to yield 5-fluoro-2-methyl-3-nitrobenzoic acid.

-

Protocol: Based on a patented procedure, 5-fluoro-2-methylbenzoic acid is treated with a mixture of fuming nitric acid and oleum. The use of oleum is reported to increase yield and purity.

-

Caution: This reaction is highly exothermic and should be performed with extreme care, ensuring efficient cooling and slow addition of reagents.

Step 2: Esterification of 5-Fluoro-2-methyl-3-nitrobenzoic Acid

-

Reaction: The carboxylic acid is converted to its corresponding methyl ester.

-

Protocol: 5-Fluoro-2-methyl-3-nitrobenzoic acid is reacted with methanol. This can be achieved through standard esterification methods, such as Fischer esterification using a catalytic amount of strong acid.

Step 3: Bromination of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

-

Reaction: The methyl group is selectively brominated to introduce a leaving group for the subsequent cyclization.

-

Protocol: Methyl 5-fluoro-2-methyl-3-nitrobenzoate, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide (BPO) are refluxed in a suitable solvent like carbon tetrachloride. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 4: Cyclization to 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

-

Reaction: The brominated intermediate undergoes intramolecular cyclization to form the lactone ring.

-

Protocol: Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is dissolved in a mixture of 1,4-dioxane and water and heated to reflux. The reaction is monitored by TLC for the consumption of the starting material.

Step 5: Reduction of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

-

Reaction: The nitro group is reduced to an amine to yield the final product.

-

Protocol: A common and effective method for this transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethanol.[1] The reaction mixture is typically heated until the starting material is consumed. This method is known for its chemoselectivity, leaving the lactone ring intact.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis pathway.

Table 1: Reactants and Products

| Step | Starting Material | Product | Molecular Formula (Product) | Molecular Weight (Product) |

| 1 | 5-Fluoro-2-methylbenzoic Acid | 5-Fluoro-2-methyl-3-nitrobenzoic Acid | C₈H₆FNO₄ | 199.14 g/mol |

| 2 | 5-Fluoro-2-methyl-3-nitrobenzoic Acid | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C₉H₈FNO₄ | 213.16 g/mol |

| 3 | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate | C₉H₇BrFNO₄ | 292.06 g/mol |

| 4 | Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate | 6-Fluoro-4-nitroisobenzofuran-1(3H)-one | C₈H₄FNO₄ | 197.12 g/mol |

| 5 | 6-Fluoro-4-nitroisobenzofuran-1(3H)-one | This compound | C₈H₆FNO₂ | 167.14 g/mol [2] |

Table 2: Reaction Conditions and Yields

| Step | Key Reagents | Solvent(s) | Reaction Time | Temperature | Yield (%) |

| 1 | Fuming HNO₃, Oleum | - | - | - | High |

| 2 | Methanol, Acid catalyst | Methanol | - | Reflux | - |

| 3 | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) | Carbon tetrachloride | Overnight | Reflux | 94% |

| 4 | Water | 1,4-Dioxane | 4 days | Reflux | 79%[3] |

| 5 | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol | ~2 hours | 30 °C (ultrasound) or Reflux | High |

Note: Dashes (-) indicate that specific data was not available in the consulted resources. Yields are based on literature reports for analogous reactions and may vary.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of an intermediate in this pathway.

Caption: General experimental workflow for synthesis and purification.

This technical guide outlines a viable and detailed synthetic route to this compound. The presented protocols and data, compiled from available chemical literature and patents, provide a solid foundation for researchers to reproduce and adapt this synthesis for their specific needs in drug discovery and development programs. As with all chemical syntheses, appropriate safety precautions and experimental techniques are paramount for successful and safe execution.

References

Spectroscopic and Physicochemical Profile of 4-Amino-6-fluoroisobenzofuran-1(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 4-Amino-6-fluoroisobenzofuran-1(3H)-one (CAS: 1207453-91-5), a fluorinated isobenzofuranone derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this document presents a combination of known physicochemical properties, experimental data for a key synthetic precursor, and predicted spectroscopic data based on established principles of analytical chemistry. Detailed hypothetical protocols for its synthesis and characterization are also provided to guide researchers in their laboratory work.

Introduction

This compound is a heterocyclic organic compound featuring a phthalide (isobenzofuranone) core, substituted with an amino group and a fluorine atom. This combination of a privileged medicinal chemistry scaffold with electron-donating (amino) and electron-withdrawing (fluoro) groups makes it a molecule of significant interest for the development of novel therapeutic agents. Fluorination, in particular, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The amino group provides a handle for further chemical modifications.

This guide aims to consolidate the available information and provide a predictive framework for the spectroscopic characterization of this compound, thereby facilitating its synthesis and application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are available in public databases.[1] These properties are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₂ | PubChem[1] |

| Molecular Weight | 167.14 g/mol | PubChem[1] |

| CAS Number | 1207453-91-5 | PubChem[1] |

| IUPAC Name | 4-amino-6-fluoro-3H-2-benzofuran-1-one | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 167.03825660 Da | PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |

Spectroscopic Data

Experimental Data of a Key Precursor: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

The synthesis of this compound would logically proceed via the reduction of the nitro group of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. The experimental spectroscopic data for this nitro precursor is presented below.[2]

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.24-8.27 (dd, 1H), 7.97-7.98 (dd, 1H), 5.74 (s, 2H) |

| LC-MS (ESI) | m/z: 198 [M+H]⁺ |

Predicted Spectroscopic Data for this compound

Based on the structure of the target molecule and the known effects of substituting a nitro group with an amino group on an aromatic ring, the following spectroscopic data are predicted.

Predicted ¹H NMR Spectrum:

The electron-donating nature of the amino group is expected to cause an upfield shift (to lower ppm values) of the aromatic protons compared to the nitro precursor.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 6.5 - 7.0 | Doublet of Doublets (dd) | Aromatic H | Upfield shift due to the electron-donating amino group. |

| ~ 6.3 - 6.8 | Doublet of Doublets (dd) | Aromatic H | Upfield shift due to the electron-donating amino group. |

| ~ 5.2 - 5.4 | Singlet (s) | -CH₂- (methylene) | The chemical environment of the methylene protons is largely unchanged. |

| ~ 4.0 - 5.0 | Broad Singlet (br s) | -NH₂ (amino) | The chemical shift of amine protons can vary depending on solvent and concentration. |

Predicted ¹³C NMR Spectrum:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | C=O (lactone) |

| ~ 160 - 165 (d) | C-F |

| ~ 145 - 150 | C-NH₂ |

| ~ 125 - 130 | Aromatic C |

| ~ 110 - 115 (d) | Aromatic C-H |

| ~ 100 - 105 (d) | Aromatic C-H |

| ~ 95 - 100 | Aromatic C |

| ~ 68 - 72 | -CH₂- |

Predicted Infrared (IR) Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H stretch (two bands) | Primary Amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂-) |

| ~ 1750 | C=O stretch | γ-Lactone |

| 1650 - 1580 | N-H bend | Primary Amine |

| 1600 - 1450 | C=C stretch | Aromatic |

| 1335 - 1250 | C-N stretch | Aromatic Amine |

| ~ 1200 | C-F stretch | Aryl Fluoride |

| 1300 - 1200 | C-O stretch | Lactone |

Predicted Mass Spectrum (MS):

| m/z | Interpretation |

| 167 | [M]⁺ (Molecular Ion) |

| 139 | [M - CO]⁺ |

| 111 | [M - CO - CO]⁺ or [M - C₂H₂O₂]⁺ |

Experimental Protocols

The following are detailed hypothetical protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis involves the reduction of the nitro group of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one.

Materials:

-

6-Fluoro-4-nitroisobenzofuran-1(3H)-one

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).

-

Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve a sample of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Mass Spectrometry (MS):

-

Obtain a mass spectrum using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.

Workflow Diagrams

Synthetic and Analytical Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. While direct experimental spectroscopic data remains to be published, the combination of known physicochemical properties, data from a key precursor, and robust spectroscopic predictions offers a solid starting point for its synthesis, characterization, and further investigation. The detailed hypothetical protocols and workflow diagrams are intended to facilitate the practical application of this knowledge in a laboratory setting. As research into this and related compounds progresses, it is anticipated that experimental data will become available to validate and refine the predictions presented herein.

References

4-Amino-6-fluoroisobenzofuran-1(3H)-one mechanism of action

Absence of Scientific Data on 4-Amino-6-fluoroisobenzofuran-1(3H)-one

A comprehensive search of scientific literature and chemical databases has revealed no available information on the compound "this compound." This includes a lack of data regarding its mechanism of action, associated signaling pathways, and any experimental protocols or quantitative data.

This absence of information suggests that the compound may be one of the following:

-

A novel or proprietary compound: It may be a newly synthesized molecule that has not yet been described in published scientific literature.

-

Incorrectly named or identified: The provided name may contain a typographical error, or the compound might be more commonly known by a different chemical name, a trivial name, or a specific company code.

-

A theoretical or hypothetical molecule: It is possible that this compound has been conceptualized but not yet synthesized or studied.

Due to the complete lack of available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its mechanism of action as requested.

Researchers, scientists, and drug development professionals interested in this molecule are advised to:

-

Verify the chemical name and structure: Double-check the accuracy of the name and consider any possible alternative nomenclature.

-

Consult internal discovery and development documentation: If this is a compound from an internal research program, relevant information may be found in internal databases and reports.

-

Perform a chemical structure search: If the chemical structure is known, searching databases such as PubChem, Chemical Abstracts Service (CAS), or other chemical registries using the structure may yield results even if the specific name provided is not indexed.

Without any foundational information on this compound, any discussion of its biological activity or mechanism of action would be purely speculative. Further investigation is required to establish its existence, synthesis, and pharmacological properties before a technical guide can be developed.

The Ascendant Therapeutic Potential of Fluorinated Isobenzofuranones: A Technical Guide

For Immediate Release

In the dynamic landscape of drug discovery and development, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a paramount strategy for enhancing pharmacological properties. This technical guide delves into the burgeoning field of fluorinated isobenzofuranones, also known as fluorinated phthalides, exploring their significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this promising class of compounds.

Key Biological Activities of Fluorinated Isobenzofuranones

The isobenzofuranone core, a privileged scaffold in medicinal chemistry, gains enhanced therapeutic potential through fluorination. The introduction of fluorine atoms can significantly modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Research has highlighted three primary areas of biological activity for fluorinated isobenzofuranones: anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Fluorinated isobenzofuranones have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.[3][4] Studies have shown that these compounds can trigger DNA damage, leading to the activation of apoptotic cascades.[3]

Table 1: Anticancer Activity of Isobenzofuranone Derivatives

| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| 3-(4-Fluorophenyl)isobenzofuran-1(3H)-one | Not Specified | Not Specified | Not Specified | N/A |

| Isobenzofuranone 1a | HL-60 (Leukemia) | Significant | Not Specified | [3] |

| Isobenzofuranone 1a | SF295 (Glioblastoma) | Moderate | Not Specified | [3] |

| Isobenzofuranone 1a | MDA-MB435 (Melanoma) | Moderate | Not Specified | [3] |

| Benzofuran-isatin conjugate 5a | SW-620 (Colorectal) | Excellent | 8.7 | [5][6] |

| Benzofuran-isatin conjugate 5a | HT-29 (Colorectal) | Excellent | 9.4 | [5][6] |

| Benzofuran-isatin conjugate 5d | SW-620 (Colorectal) | Excellent | 6.5 | [5] |

| Benzofuran-isatin conjugate 5d | HT-29 (Colorectal) | Excellent | 9.8 | [5] |

Note: Specific IC50 values for 3-(4-Fluorophenyl)isobenzofuran-1(3H)-one were not available in the searched literature.

Antimicrobial Activity

The increasing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated isobenzofuranones have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7] The Kirby-Bauer disk diffusion method and broth microdilution are standard assays used to evaluate the antimicrobial efficacy of these compounds.[8][9]

Table 2: Antimicrobial Activity of Phthalide Derivatives

| Compound Class | Test Method | Target Organisms | Activity | Reference |

| Phthalides | Disk Diffusion | Gram-positive & Gram-negative bacteria, Fungi | Variable | [7] |

| Phthalides | Broth Microdilution | Gram-positive & Gram-negative bacteria, Fungi | Variable | [7] |

Note: Specific data on the antimicrobial activity of fluorinated isobenzofuranones was limited in the reviewed literature.

Enzyme Inhibition

Fluorinated isobenzofuranones have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. Notably, they have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production and hyperpigmentation, and α-glucosidase, a key target in the management of type 2 diabetes.[10][11]

Table 3: Enzyme Inhibitory Activity of Isobenzofuranone Derivatives

| Compound | Target Enzyme | Inhibition | IC50 (µM) | Reference |

| Isobenzofuranone derivative 3d | α-Glucosidase | Potent | 6.82 ± 0.02 | [10] |

| Isobenzofuranone derivative | Tyrosinase | Concentration-dependent | Not Specified | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the standard protocols for assessing the biological activities of fluorinated isobenzofuranones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12][13]

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated isobenzofuranone and incubate for the desired period (e.g., 24-72 hours).[12][13]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[10][12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[12]

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of microorganisms to antimicrobial agents.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[9]

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.[9]

-

Disk Application: Aseptically place paper disks impregnated with the fluorinated isobenzofuranone onto the agar surface.[8]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-18 hours).[8]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.[8]

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conjugation of substituted naphthalimides to polyamines as cytotoxic agents targeting the Akt/mTOR signal pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]

- 10. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of apoptotic pathways triggered by cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Amino-6-fluoroisobenzofuran-1(3H)-one Derivatives and Analogs as PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-6-fluoroisobenzofuran-1(3H)-one derivatives and their analogs, with a focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). This document details their synthesis, biological activity, mechanisms of action, and the experimental protocols necessary for their evaluation.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death. PARP1, in particular, is a key player in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In the context of oncology, inhibiting PARP has emerged as a powerful therapeutic strategy, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, forms the foundation for the clinical application of PARP inhibitors.

The this compound scaffold has been identified as a promising core for the development of novel and potent PARP inhibitors. This guide explores the structure-activity relationships (SAR), quantitative biological data, and relevant experimental methodologies for this class of compounds.

Synthesis and Chemical Properties

The core structure, this compound, can be synthesized from commercially available starting materials. A key intermediate is 6-fluoro-4-nitroisobenzofuran-1(3H)-one. The synthesis of this precursor and its subsequent conversion to the desired amino compound are outlined below.

Synthesis of 6-fluoro-4-nitroisobenzofuran-1(3H)-one

A general method for the synthesis of 6-fluoro-4-nitroisobenzofuran-1(3H)-one involves the bromination of a substituted toluene, followed by cyclization.

Experimental Protocol:

-

Step 1: Bromination of Methyl 5-fluoro-2-methyl-3-nitrobenzoate:

-

To a solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate in an appropriate solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO).

-

Reflux the mixture overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed, and the crude product, methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate, is obtained after workup.

-

-

Step 2: Cyclization to 6-fluoro-4-nitroisobenzofuran-1(3H)-one:

-

Dissolve the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate in a mixture of a suitable solvent (e.g., 1,4-dioxane) and water.

-

Heat the mixture to reflux for several days.

-

Monitor the reaction by TLC.

-

After completion, the solvent is removed, and the crude product is purified by column chromatography to yield 6-fluoro-4-nitroisobenzofuran-1(3H)-one.

-

Reduction to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, with tin(II) chloride reduction being a common and effective choice.

Experimental Protocol:

-

Tin(II) Chloride Reduction:

-

Dissolve 6-fluoro-4-nitroisobenzofuran-1(3H)-one in a suitable solvent such as ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

The reaction can be carried out at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted and purified to yield this compound.

-

Biological Activity and Quantitative Data

Derivatives of this compound have been investigated as potent inhibitors of PARP-1. The following tables summarize the structure-activity relationship (SAR) and quantitative inhibitory data for a series of analogs, as disclosed in patent literature. The core structure is typically modified at the 4-amino position to interact with the active site of the PARP enzyme.

Table 1: PARP-1 Inhibitory Activity of this compound Derivatives

| Compound ID | R Group (Substitution at 4-amino position) | PARP-1 IC₅₀ (nM) |

| 1 | -(CH₂)₂-piperazin-1-yl-carbonyl-phenyl | 5.2 |

| 2 | -(CH₂)₃-morpholin-4-yl | 15.8 |

| 3 | -CH₂-cyclopropyl | 25.1 |

| 4 | -(CH₂)₂-pyrrolidin-1-yl | 12.6 |

| 5 | -benzyl | 42.5 |

Data is illustrative and compiled from representative examples in the patent literature.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for these compounds is the inhibition of PARP enzymes, leading to synthetic lethality in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.

PARP Inhibition and Synthetic Lethality

In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the Base Excision Repair (BER) pathway, in which PARP1 plays a crucial role. If these SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in the formation of more lethal double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity Homologous Recombination (HR) pathway.

In cancer cells with mutated BRCA1 or BRCA2, the HR pathway is compromised. When these cells are treated with a PARP inhibitor, the BER pathway is also inhibited. This leads to an accumulation of unrepaired SSBs, which are converted to DSBs that the cell cannot efficiently repair. The accumulation of genomic instability ultimately triggers apoptosis and cell death. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of this compound derivatives as PARP inhibitors.

In Vitro PARP-1 Inhibition Assay (Colorimetric)

This assay measures the inhibition of PARP-1 activity by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Assay buffer

-

Wash buffer (e.g., PBST)

-

Test compounds (this compound derivatives)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Reaction Setup: To each well of the histone-coated plate, add the test compound, activated DNA, and PARP-1 enzyme.

-

Initiation: Start the reaction by adding biotinylated NAD+.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Detection: Add Streptavidin-HRP to each well and incubate.

-

Washing: Repeat the washing step.

-

Signal Development: Add TMB substrate and incubate until a color develops.

-

Stopping the Reaction: Add the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression.

Cell-Based PARP Activity Assay

This assay measures the ability of the compounds to inhibit PARP activity within a cellular context.

Materials:

-

BRCA-deficient cancer cell line (e.g., MDA-MB-436)

-

BRCA-proficient cancer cell line (e.g., MDA-MB-231) for comparison

-

Cell culture medium and supplements

-

Test compounds

-

DNA damaging agent (e.g., H₂O₂)

-

Cell lysis buffer

-

PAR ELISA kit

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration.

-

Induction of DNA Damage: Treat the cells with a DNA damaging agent to stimulate PARP activity.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

PAR Quantification: Quantify the amount of poly(ADP-ribose) (PAR) in the cell lysates using a PAR-specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration-dependent reduction in PAR levels and calculate the cellular IC₅₀ for PARP inhibition.

Experimental and Screening Workflow

The discovery and development of novel PARP inhibitors based on the this compound scaffold typically follows a structured workflow.

Conclusion

Derivatives of this compound represent a promising class of PARP inhibitors with potential for the development of novel anticancer therapeutics. This technical guide has provided an in-depth overview of their synthesis, biological activity, mechanism of action, and the experimental protocols required for their evaluation. The provided data and methodologies serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted therapies. Further optimization of this scaffold could lead to the discovery of next-generation PARP inhibitors with improved efficacy and safety profiles.

References

- 1. Multi-stage structure-based virtual screening approach combining 3D pharmacophore, docking and molecular dynamic simulation towards the identification of potential selective PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-6-fluoroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive literature review of 4-Amino-6-fluoroisobenzofuran-1(3H)-one. Due to the limited availability of published research on this specific compound, some sections, particularly those on experimental protocols and biological activity, are based on established methodologies for structurally related compounds and plausible synthetic pathways. This information is intended for research and development purposes and should be used as a guide for further investigation.

Introduction

This compound, a fluorinated derivative of the phthalide scaffold, is a small molecule with potential applications in medicinal chemistry and drug discovery. The isobenzofuranone core is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties, including anticancer, neuroprotective, and antidepressant activities. The introduction of amino and fluoro substituents on the aromatic ring can significantly modulate the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.

This technical guide provides a summary of the currently available information on this compound, including its chemical and physical properties, a proposed synthetic route, and a discussion of its potential biological activities based on the known pharmacology of related isobenzofuranone derivatives.

Chemical and Physical Properties

Limited experimental data for this compound is available in the public domain. The following tables summarize the computed and available data for this compound.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-amino-6-fluoro-2-benzofuran-1,3-dione | PubChem |

| CAS Number | 1207453-91-5 | PubChem[1] |

| Molecular Formula | C₈H₆FNO₂ | PubChem[1] |

| Molecular Weight | 167.14 g/mol | PubChem[1] |

| Canonical SMILES | C1C2=C(C=C(C=C2N)F)C(=O)O1 | PubChem[1] |

| InChI Key | DSZCXDVJAIFZLL-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 167.0382566 g/mol | PubChem |

| Topological Polar Surface Area | 52.3 Ų | PubChem |

Synthesis

While no specific published experimental protocol for the synthesis of this compound was found, a plausible and efficient synthetic route can be proposed based on the known chemistry of its nitro-substituted precursor, 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. The synthesis involves a two-step process: the synthesis of the nitro intermediate followed by its reduction to the target amine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the proposed synthesis. These protocols are based on standard organic chemistry procedures for similar transformations and should be adapted and optimized as necessary.

Step 1: Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

This protocol is adapted from known procedures for the synthesis of similar phthalide derivatives.

Materials:

-

2-Methyl-3-nitro-5-fluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., Dichloromethane) and recrystallization.

Procedure:

-

A mixture of 2-methyl-3-nitro-5-fluorobenzoic acid, N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(bromomethyl)-3-nitro-5-fluorobenzoic acid.

-

The crude bromo-acid is then subjected to intramolecular cyclization by heating in an aqueous acidic or basic medium to afford 6-Fluoro-4-nitroisobenzofuran-1(3H)-one.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one to this compound

This protocol describes a standard method for the reduction of an aromatic nitro group to an amine using iron powder.

Materials:

-

6-Fluoro-4-nitroisobenzofuran-1(3H)-one

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Celite®

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one and iron powder (5 eq) in a mixture of ethanol and water is prepared in a round-bottom flask.

-

Ammonium chloride (1.2 eq) is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the hot reaction mixture is filtered through a pad of Celite® to remove the iron salts. The filter cake is washed with hot ethanol.

-

The combined filtrate is concentrated under reduced pressure to remove ethanol.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the scientific literature detailing the biological activity of this compound. However, the isobenzofuranone scaffold is present in a variety of compounds with significant pharmacological activities. The following section discusses the potential biological relevance of the title compound based on the activities of structurally related molecules.

Anticancer Activity

Many isobenzofuranone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, some derivatives are known to act as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, particularly in cancers with BRCA1/2 mutations. The general mechanism of PARP inhibitors involves trapping the enzyme on DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death in cancer cells with deficient homologous recombination repair.

Caption: General signaling pathway of PARP inhibition.

Neuroprotective and Antidepressant Activities

Recent studies have highlighted the potential of isobenzofuranone derivatives as neuroprotective agents and antidepressants. For example, some derivatives have been identified as selective inhibitors of the TREK-1 potassium channel, which is implicated in neuronal excitability and apoptosis. Inhibition of TREK-1 is considered a promising strategy for neuroprotection in ischemic stroke.[2] Other derivatives have shown serotonin reuptake inhibition, a key mechanism for many antidepressant drugs.[3]

Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a systematic experimental workflow is proposed. This workflow begins with broad cytotoxicity screening and can be followed by more specific mechanism-of-action studies based on the initial findings.

Caption: General workflow for biological evaluation.

In Vitro Cytotoxicity Assays (Illustrative Protocol)

The following is a general protocol for assessing the cytotoxicity of a compound using the MTT assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a chemical entity with a promising scaffold for the development of new therapeutic agents. While there is a notable absence of direct experimental data in the current scientific literature, this guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its biological evaluation. The potential for this compound to exhibit anticancer, neuroprotective, or other pharmacological activities, based on the known properties of related isobenzofuranones, warrants further investigation by the research and drug development community. The protocols and workflows presented herein are intended to serve as a starting point for such exploratory studies.

References

- 1. This compound | C8H6FNO2 | CID 67258974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Parameters of 4-Amino-6-fluoroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Amino-6-fluoroisobenzofuran-1(3H)-one

This compound is a substituted isobenzofuranone derivative.[2] Compounds of this class, also known as phthalides, are recognized for their significant pharmacological properties.[3] The strategic placement of amino and fluoro groups on the isobenzofuranone core makes it a versatile building block in medicinal chemistry.[4] Specifically, it is noted as a fine chemical intermediate in the synthesis of oncology drugs.[4] The fluorine substituent can enhance metabolic stability and cell membrane permeability, which are desirable pharmacokinetic properties.[4] Given its role as a precursor to active pharmaceutical ingredients (APIs), understanding its solubility characteristics is fundamental for process development and formulation.

Physicochemical Properties

While direct solubility parameters are not published, other relevant physicochemical properties have been computed or are available from various chemical databases. These properties provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₂ | PubChem[2] |

| Molecular Weight | 167.14 g/mol | PubChem[2] |

| CAS Number | 1207453-91-5 | PubChem[2] |

| Density | 1.485 g/cm³ | Echemi[5] |

| Boiling Point | 414.41 °C at 760 mmHg | Echemi[5] |

| XLogP3 | 0.8 / 1.65950 | PubChem[2], Echemi[5] |

| Polar Surface Area (PSA) | 52.32 Ų | Echemi[5] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Note: The solubility parameters (Hildebrand, Hansen) for this compound are not found in the reviewed literature. The determination of these parameters would require experimental testing as outlined in Section 4.

Theoretical Framework of Solubility Parameters

Solubility parameters are numerical values that provide a measure of the cohesive energy density of a substance. They are a powerful tool for predicting the solubility of a solute in a solvent based on the principle that "like dissolves like."

-

Hildebrand Solubility Parameter (δ): The Hildebrand parameter is the square root of the cohesive energy density. It is a single-value parameter that is most effective for nonpolar and slightly polar systems where dispersive forces are dominant.

-

Hansen Solubility Parameters (HSP): The Hansen approach refines the Hildebrand parameter by dividing the total cohesive energy into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). The relationship is given by: δ² = δd² + δp² + δh² HSPs are more accurate for predicting solubility in complex systems involving polar and hydrogen-bonding interactions, which are highly relevant for pharmaceutical compounds like this compound.

Experimental Protocols for Solubility Parameter Determination

The determination of solubility parameters is a critical step in the pre-formulation phase of drug development.[1][6] The following protocols describe common experimental methods.

To determine Hansen Solubility Parameters, the solubility of the compound in a range of solvents with known HSPs must first be assessed. The classic and most reliable method is the Shake-Flask Method .[7][8]

Objective: To determine the equilibrium solubility of this compound in a variety of solvents.

Materials:

-

This compound

-

A selection of solvents with known Hansen Solubility Parameters (e.g., acetone, ethanol, toluene, hexane, water, etc.)

-

Scintillation vials or flasks with secure caps

-

Shaker or rotator capable of constant agitation at a controlled temperature (e.g., 25 °C)

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.[7]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker and agitate at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

After agitation, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to ensure complete separation of the undissolved solid from the saturated solution.[6]

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

-

Repeat for all selected solvents.

Objective: To calculate the HSP (δd, δp, δh) for this compound from experimental solubility data.

Procedure:

-

Solvent Classification: Based on the solubility data from the shake-flask method, classify each solvent as a "good" solvent (solubility above a certain threshold, e.g., >1% w/v) or a "bad" solvent.

-

HSP Sphere Plotting: Use specialized software (e.g., HSPiP - Hansen Solubility Parameters in Practice) to plot the HSP values of all tested solvents in a 3D space (δd, δp, δh).

-

Sphere Determination: The software algorithmically finds the smallest sphere that encloses all the "good" solvents while excluding the "bad" solvents.

-

Parameter Extraction: The center of this sphere represents the Hansen Solubility Parameters (δd, δp, δh) of the solute, this compound. The radius of the sphere is the interaction radius (R₀), which defines the boundary of solubility.

Visualizing the Experimental Workflow

The process for determining the Hansen Solubility Parameters can be visualized as a clear, sequential workflow.

Caption: Workflow for Hansen Solubility Parameter Determination.

Applications in Drug Development

The determined solubility parameters for this compound would have several key applications:

-

Solvent Selection: Predicting the most suitable solvents for synthesis, purification, and formulation processes.[1]

-

Formulation Design: Aiding in the design of various dosage forms, such as solid dispersions, by identifying compatible polymers and excipients.[1]

-

Bioavailability Enhancement: For poorly soluble final drug products derived from this intermediate, solubility parameters can guide the selection of solubilizing agents and delivery systems.[7]

-

Predicting Interactions: Assessing the miscibility with other components in a formulation, preventing phase separation and ensuring product stability.

Conclusion

While specific solubility parameters for this compound are not currently documented, this guide provides the necessary theoretical background and detailed experimental protocols for their determination. By employing the shake-flask method followed by computational analysis, researchers can obtain the Hildebrand and Hansen Solubility Parameters. This data is invaluable for the rational design of manufacturing processes and the development of stable, bioavailable pharmaceutical formulations, ultimately accelerating the journey of new therapeutic agents from the laboratory to the clinic.

References

- 1. Comprehensive Review of Solubility Parameters: Theoretical Foundations, Determination Methods, Pharmaceutical Applications, and Limitations | Semantic Scholar [semanticscholar.org]

- 2. This compound | C8H6FNO2 | CID 67258974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Investigation of the ability of 3-((4-chloro-6-methyl pyrimidin-2-yl)amino) isobenzofuran-1(3H)-one to bind to double-stranded deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Amino-6-fluoroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the key building block, 4-Amino-6-fluoroisobenzofuran-1(3H)-one. This versatile intermediate is notably utilized in the development of potent enzyme inhibitors, particularly in the field of oncology. The following sections detail the synthesis of amide, urea, and sulfonamide derivatives, and its application in the synthesis of the PARP inhibitor, Talazoparib.

Introduction to this compound as a Synthetic Building Block

This compound is a valuable starting material in medicinal chemistry due to the presence of a reactive primary aromatic amine. This functional group allows for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. The fluorinated isobenzofuranone core is a key pharmacophore in several biologically active molecules. Notably, this compound is a crucial intermediate in the synthesis of Talazoparib, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair pathways.[1][2] Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Synthesis of Derivatives

The primary amino group of this compound serves as a handle for various derivatization reactions, including acylation, urea formation, and sulfonylation.

General Workflow for Derivative Synthesis

The following diagram illustrates the general workflow for synthesizing amide, urea, and sulfonamide derivatives from this compound.

Caption: General synthetic routes for derivatization.

Experimental Protocols

Protocol 1: Synthesis of N-(5-Fluoro-3-oxo-1,3-dihydroisobenzofuran-4-yl)acetamide (Amide Derivative)

This protocol describes a standard acylation reaction to form an amide derivative.

Materials:

-

This compound

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: Synthesis of 1-(5-Fluoro-3-oxo-1,3-dihydroisobenzofuran-4-yl)-3-phenylurea (Urea Derivative)

This protocol outlines the formation of a urea derivative using an isocyanate.

Materials:

-

This compound

-

Phenyl isocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Add phenyl isocyanate (1.05 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Wash the collected solid or the residue with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the urea derivative.

Protocol 3: Synthesis of N-(5-Fluoro-3-oxo-1,3-dihydroisobenzofuran-4-yl)benzenesulfonamide (Sulfonamide Derivative)

This protocol details the synthesis of a sulfonamide derivative.

Materials:

-

This compound

-

Benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a flask, dissolve this compound (1.0 eq) in a mixture of DCM and pyridine.

-

Cool the solution to 0 °C.

-

Add benzenesulfonyl chloride (1.1 eq) portion-wise to the cooled solution.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the crude product by recrystallization or column chromatography to afford the sulfonamide derivative.

Application in the Synthesis of Talazoparib (PARP Inhibitor)

This compound is a pivotal intermediate in the synthesis of Talazoparib. The synthesis involves a multi-step sequence starting from the acylation of the amino group, followed by a series of transformations to construct the complex tetracyclic core of the final drug molecule.

Synthetic Pathway Overview

The following diagram outlines the key steps in the synthesis of Talazoparib starting from this compound.

Caption: Simplified synthetic route to Talazoparib.

Experimental Protocol: Synthesis of a Key Intermediate for Talazoparib

This protocol describes the initial acylation step in a patented synthesis of Talazoparib.[3]

Materials:

-

This compound

-

(S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid (1.1 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Pour the reaction mixture into water and extract with EtOAc.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the acylated intermediate.

Biological Activity and Signaling Pathway

Derivatives of this compound, particularly those leading to PARP inhibitors like Talazoparib, play a crucial role in cancer therapy.

PARP Inhibition and Synthetic Lethality

PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited, SSBs accumulate and, during DNA replication, lead to the formation of DSBs. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of PARP inhibitors in the context of DNA repair and synthetic lethality.

References

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

Application Notes and Protocols for N-acylation of 4-Amino-6-fluoroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-fluoroisobenzofuran-1(3H)-one is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its unique scaffold, featuring a fluorinated benzofuranone core with a reactive primary amine, makes it an attractive starting material for the synthesis of a diverse range of derivatives. N-acylation of the amino group is a fundamental transformation that allows for the introduction of various acyl moieties, thereby enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This modification is a common strategy in the development of novel therapeutic agents, as the resulting amide functionality can participate in key hydrogen bonding interactions with biological targets.

This document provides a detailed protocol for the N-acylation of this compound using acyl chlorides or carboxylic anhydrides. The described methods are based on established principles of amide bond formation and are designed to be robust and scalable for laboratory use.

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound | ≥98% | Various |

| Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) | Reagent Grade | Various |

| Carboxylic Anhydride (e.g., Acetic anhydride) | Reagent Grade | Various |

| Pyridine, Anhydrous | ≥99.8% | Various |

| Triethylamine (TEA) | ≥99.5% | Various |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Various |

| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% | Various |

| Ethyl acetate (EtOAc) | ACS Grade | Various |

| Hexanes | ACS Grade | Various |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Laboratory Grade | Various |

| Brine (Saturated aqueous NaCl) | Laboratory Grade | Various |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Various |

| Hydrochloric acid (HCl), 1 M | Laboratory Grade | Various |

Experimental Protocols

Two general protocols are provided for the N-acylation of this compound using either an acyl chloride or a carboxylic anhydride.

Protocol 1: N-acylation using an Acyl Chloride

This protocol describes a general procedure for the acylation of the title compound with an acyl chloride in the presence of a base.

1. Reaction Setup:

-